Pentachlorophenol, n-pentyl ether
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Overview
Description
Pentachlorophenol, n-pentyl ether is an organochlorine compound derived from pentachlorophenol. It is known for its use as a pesticide and disinfectant. This compound is characterized by its high toxicity and persistence in the environment, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including pentachlorophenol, n-pentyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. For this compound, the process would involve the reaction of pentachlorophenol with n-pentyl alcohol under acidic conditions .
Chemical Reactions Analysis
Types of Reactions
Pentachlorophenol, n-pentyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones and other by-products.
Reduction: Reduction reactions can convert pentachlorophenol derivatives into less chlorinated phenols.
Substitution: Halogen atoms in pentachlorophenol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions include chlorinated quinones, less chlorinated phenols, and various substituted phenols .
Scientific Research Applications
Pentachlorophenol, n-pentyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on microbial degradation and biotransformation.
Medicine: Investigated for its potential use in antimicrobial treatments.
Industry: Utilized in the production of pesticides, disinfectants, and wood preservatives .
Mechanism of Action
The mechanism of action of pentachlorophenol, n-pentyl ether involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in mitochondria, leading to cellular toxicity. The compound binds to mitochondrial proteins, inhibiting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A closely related compound with similar uses and toxicological properties.
Tetrachlorophenol: Another chlorinated phenol with slightly less toxicity.
Trichlorophenol: Less chlorinated and less toxic compared to pentachlorophenol
Uniqueness
Pentachlorophenol, n-pentyl ether is unique due to its ether linkage, which can influence its chemical reactivity and environmental persistence. This structural difference can lead to variations in its biological activity and degradation pathways compared to other chlorophenols .
Properties
CAS No. |
98625-02-6 |
---|---|
Molecular Formula |
C11H11Cl5O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-pentoxybenzene |
InChI |
InChI=1S/C11H11Cl5O/c1-2-3-4-5-17-11-9(15)7(13)6(12)8(14)10(11)16/h2-5H2,1H3 |
InChI Key |
BHYHFULAWCDERM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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